DS-1001b

描述

DS-1001b is a novel, orally bioavailable, selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It has shown significant potential in treating gliomas, particularly those with the IDH1R132H mutation. This compound is notable for its high blood-brain barrier permeability, making it a promising candidate for targeting brain tumors .

作用机制

Target of Action

DS-1001b, also known as Safusidenib Erbumine, is a potent, selective, and orally bioavailable inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) . IDH1 is a key metabolic enzyme that catalyzes the conversion of isocitrate to α-ketoglutarate . Mutations in IDH1 are frequently found in various tumor types such as glioma, cholangiocarcinoma, and chondrosarcoma .

Mode of Action

This compound specifically inhibits the IDH1R132H mutant enzyme . The mutant IDH1 enzyme catalyzes the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), which induces aberrant epigenetic status and contributes to malignant progression . By inhibiting the mutant IDH1, this compound decreases the levels of 2-HG .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the isocitrate dehydrogenase pathway. The IDH1 mutation-mediated accumulation of 2-HG leads to epigenetic dysregulation, altering gene expression, and impairing cell differentiation . This compound reverses these epigenetic changes caused by abnormal histone modifications .

Pharmacokinetics

This compound has demonstrated high blood-brain barrier penetration in both pre-clinical and clinical studies . This property is crucial for its efficacy in treating brain tumors like gliomas.

Result of Action

Continuous administration of this compound impairs tumor growth and decreases 2-HG levels in subcutaneous and intracranial xenograft models derived from a patient with glioblastoma with IDH1 mutation . Moreover, the expression of glial fibrillary acidic protein was strongly induced by this compound, suggesting that inhibition of mutant IDH1 promotes glial differentiation .

生化分析

Biochemical Properties

DS-1001b specifically targets IDH1 mutations, including at amino acid R132, which results in decreased 2-HG production and potentially leads to increased differentiation and decreased proliferation of IDH1 mutant cancer cells . It impairs the proliferation of chondrosarcoma cells with IDH1 mutations in vitro and in vivo . This compound reverses epigenetic changes caused by abnormal histone modifications .

Cellular Effects

Continuous administration of this compound impaired tumor growth and decreased 2-HG levels in subcutaneous and intracranial xenograft models derived from a patient with glioblastoma with IDH1 mutation . Moreover, the expression of glial fibrillary acidic protein was strongly induced by this compound, suggesting that inhibition of mutant IDH1 promotes glial differentiation .

Molecular Mechanism

This compound inhibits the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), which induces aberrant epigenetic status and contributes to malignant progression . This inhibition of mutant IDH1 is therefore a potential therapeutic target for IDH mutant tumors .

Temporal Effects in Laboratory Settings

This compound showed high BBB permeability and significantly impaired tumor progression and reduced intratumoral 2-HG levels in both subcutaneous and intracranial patient-derived xenograft models . These results reveal the efficacy of BBB-permeable this compound in orthotopic patient-derived xenograft models and provide a preclinical rationale for the clinical testing of this compound in recurrent gliomas .

Dosage Effects in Animal Models

This compound was well tolerated up to 1400 mg bid with favorable brain distribution, and the maximum tolerated dose was not reached . Recurrent/progressive IDH1 mutant glioma patients responded to treatment .

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle, where it catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). When the IDH1/2 mutant enzyme is present, α-KG is converted to 2-hydroxyglutarate, the oncometabolite responsible for gliomagenesis .

Transport and Distribution

This compound was designed to penetrate the blood-brain barrier, which allows it to reach its target site in the brain . It has high blood–brain barrier permeability .

Subcellular Localization

This compound is present in the cytoplasm, where it exerts its effects . Its ability to penetrate the blood-brain barrier allows it to reach its target site in the brain .

准备方法

The synthesis of DS-1001b involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates, followed by purification and characterization .

化学反应分析

DS-1001b undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: this compound can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. .

科学研究应用

DS-1001b has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of mutant IDH1 and its effects on metabolic pathways.

Biology: Employed in research to understand the role of IDH1 mutations in various biological processes and diseases.

Medicine: Investigated as a potential therapeutic agent for treating gliomas and other cancers with IDH1 mutations. .

Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting IDH1 mutations

相似化合物的比较

DS-1001b is compared with other IDH1 inhibitors such as AG-120 (ivosidenib) and AG-881 (vorasidenib). While all these compounds target mutant IDH1, this compound is unique due to its high blood-brain barrier permeability and potent inhibition of IDH1R132H. Similar compounds include:

AG-120 (ivosidenib): An IDH1 inhibitor approved for the treatment of acute myeloid leukemia with IDH1 mutations.

AG-881 (vorasidenib):

This compound stands out for its ability to penetrate the blood-brain barrier effectively, making it particularly suitable for treating brain tumors .

属性

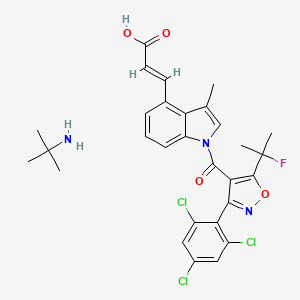

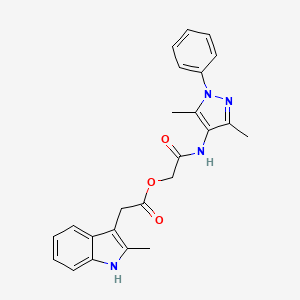

IUPAC Name |

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid;2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18Cl3FN2O4.C4H11N/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28;1-4(2,3)5/h4-11H,1-3H3,(H,32,33);5H2,1-3H3/b8-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPAAWQBZQBNIE-USRGLUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29Cl3FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1898207-64-1 | |

| Record name | Safusidenib erbumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898207641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAFUSIDENIB ERBUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J2M48GC2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: DS-1001b is a selective inhibitor of mutant IDH1. [, , ] Wild-type IDH enzymes convert isocitrate to α-ketoglutarate (α-KG). In contrast, mutant IDH1 enzymes convert α-KG to the oncometabolite 2-hydroxyglutarate (2-HG). [] By selectively inhibiting mutant IDH1, this compound reduces 2-HG levels within tumor cells. [, ] This reduction in 2-HG may help to restore normal cellular processes that are disrupted by this oncometabolite.

ANone: While detailed SAR data for this compound is not publicly available, studies suggest that its specific chemical structure is crucial for its activity and selectivity. [] Modifications to the structure could impact its binding affinity to mutant IDH1, blood-brain barrier permeability, and overall efficacy.

ANone: this compound has been designed to cross the blood-brain barrier (BBB), a critical factor for treating brain tumors like gliomas. [, ] Research using radiolabeled DS-1001a, a related compound, demonstrated its ability to penetrate the BBB in mice. [] This property allows this compound to reach therapeutically relevant concentrations within the brain.

ANone: Preclinical studies using patient-derived xenograft models of IDH1-mutant glioma have shown promising results. [, ] In these models, this compound effectively reduced 2-HG levels in tumor tissue and significantly suppressed tumor growth. [, ] Furthermore, this compound treatment appears to promote differentiation of glioma cells, as indicated by increased glial fibrillary acidic protein expression. []

ANone: Yes, this compound has been investigated in a Phase I clinical trial (NCT03030066) for patients with recurrent or progressive IDH1-mutant gliomas. [, ] The primary objective of this trial was to determine the safety and tolerability of escalating doses of this compound. The study demonstrated that this compound was generally well-tolerated at doses up to 1400 mg twice daily. [, ] Importantly, the maximum tolerated dose was not reached. [, ] Furthermore, encouraging anti-tumor activity was observed, with some patients achieving complete response, partial response, or stable disease. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

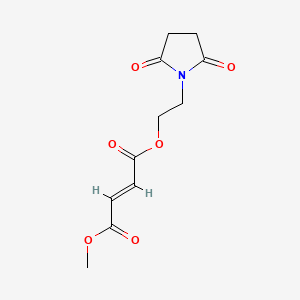

![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)